Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate

Catalog No.
S1483081
CAS No.
13148-05-5
M.F
C24H23O3P
M. Wt
390.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate

CAS Number

13148-05-5

Product Name

Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate

IUPAC Name

ethyl 3-oxo-4-(triphenyl-λ5-phosphanylidene)butanoate

Molecular Formula

C24H23O3P

Molecular Weight

390.4 g/mol

InChI

InChI=1S/C24H23O3P/c1-2-27-24(26)18-20(25)19-28(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-17,19H,2,18H2,1H3

InChI Key

QYXSFVCJCUXGJH-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Synonyms

[3-(Ethoxycarbonyl)-2-oxopropylidene]triphenylphosphorane; 3-Oxo-4-(triphenylphosphoranylidene)butanoic Acid Ethyl Ester; 4-(Triphenylphosphoranylidene)acetoacetic Acid Ethyl Ester;

Canonical SMILES

CCOC(=O)CC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Here are some specific applications of Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate in scientific research:

  • Wittig reaction

    This reaction utilizes Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate as a phosphorane ylide, which acts as a nucleophile to form carbon-carbon double bonds. The reaction is widely used to synthesize various alkenes, including complex molecules like natural products and pharmaceuticals [].

  • Horner-Wadsworth-Emmons (HWE) reaction

    Similar to the Wittig reaction, the HWE reaction also employs Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate as a phosphorane ylide. However, the HWE reaction offers advantages like milder reaction conditions and compatibility with a broader range of functional groups, making it a versatile tool for C-C bond formation in diverse organic molecules [].

  • Synthesis of α,β-unsaturated carbonyl compounds

    Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate can be used to access α,β-unsaturated carbonyl compounds, which are essential building blocks in organic synthesis. This is achieved through reactions like the Julia olefination and the Still-Gennari modification of the HWE reaction [, ].

  • Phosphorylation reactions

    Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate can serve as a precursor for the synthesis of various organophosphorus compounds. These compounds find applications in diverse fields, including medicine, agriculture, and materials science [].

Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate is an organic compound with the molecular formula C24H23O3PC_{24}H_{23}O_{3}P and a molecular weight of approximately 390.41 g/mol. This compound features a triphenylphosphoranylidene group, which contributes to its unique reactivity and applications in organic synthesis. It is primarily utilized as a reactant in various

Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate may be irritating to the skin and eyes. As with most organic compounds, it is recommended to handle it with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood [].

, including:

  • Cyclocondensation Reactions: This compound can undergo cyclocondensation to form oxocyclohexenecarboxylates, which are important intermediates in organic synthesis .
  • Formation of Dioxobutylidene Compounds: It serves as a precursor for the preparation of γ-(Dioxobutylidene)butenolides, which are valuable in synthetic organic chemistry .

While specific biological activity data for Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate is limited, compounds with similar structures often exhibit notable biological properties. These may include antimicrobial and anticancer activities, making them of interest in pharmaceutical research. Further studies are necessary to elucidate its potential biological effects.

Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate can be synthesized through various methods, including:

  • Condensation Reactions: Typically synthesized via the reaction of ethyl acetoacetate with triphenylphosphine and an appropriate aldehyde or ketone under acidic or basic conditions.
  • Phosphorylation: The introduction of the triphenylphosphoranylidene moiety can be achieved through phosphorylation reactions involving triphenylphosphine derivatives .

Interaction studies involving Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate are essential for understanding its reactivity and potential applications. Preliminary studies suggest that it may interact with various nucleophiles due to the electrophilic nature of its carbonyl group. Further research is required to explore these interactions comprehensively.

Several compounds share structural similarities with Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
Ethyl AcetoacetateC5H8O3C_5H_8O_3A simpler β-keto ester used widely in organic synthesis.
TriphenylphosphineC18H15PC_{18}H_{15}PA common reagent in organic synthesis, known for its ability to stabilize carbanions.
Dimethyl MalonateC5H8O4C_5H_8O_4A diester that serves as a precursor for various synthetic pathways, including the malonic ester synthesis.

Uniqueness: Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate is distinguished by its combination of a triphenylphosphoranylidene group and an ester functionality, which allows it to participate in diverse chemical transformations not typically accessible to simpler compounds.

Early Synthetic Applications in Carbonyl Olefination

The development of Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate is intrinsically linked to the pioneering work on phosphorus ylides in organic synthesis. The foundation for its applications was established with Georg Wittig and Ulrich Schöllkopf's groundbreaking report of the Wittig reaction in 1954, a discovery that would later earn Wittig the Nobel Prize in Chemistry in 1979. This transformation revolutionized olefin synthesis by enabling the conversion of carbonyl compounds to alkenes under mild conditions, creating new possibilities for carbon-carbon bond formation.

Following this seminal discovery, research into specialized phosphorus ylides expanded significantly. The development of stabilized ylides, including Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate, represented a critical advancement in this field. Unlike simple Wittig reagents, this compound contains electron-withdrawing groups adjacent to the carbanionic center, resulting in enhanced stability while maintaining useful reactivity. This strategic functionalization allowed chemists to overcome limitations of conventional Wittig reagents, particularly regarding functional group compatibility and reaction selectivity.

The synthesis of Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate was established through a two-step process starting from ethyl 4-chloroacetoacetate. This synthetic approach typically provides the desired ylide in 58-68% overall yield. The optimization of this preparation method enabled reliable access to this valuable reagent, facilitating its broader adoption in synthetic laboratories.

Evolution as a Versatile Annulation Reagent

While initially explored within the context of classic Wittig olefination chemistry, Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate gradually distinguished itself through its exceptional capacity for annulation reactions. This evolution represented a significant paradigm shift in the application of phosphorus ylides, expanding their utility beyond simple olefination processes to complex ring-forming reactions.

The compound's emergence as a premier annulation reagent began with the discovery of its effectiveness in [3+3] cyclohexenone annulation reactions. This synthetic approach enabled the efficient construction of six-membered rings with specific substitution patterns that would be challenging to achieve through alternative methods. The strategic positioning of functional groups within the reagent allows for regioselective C-C bond formation, providing access to valuable synthetic building blocks.

A significant milestone in the reagent's development was the demonstration of its utility in asymmetric transformations. Researchers established that Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate could participate in asymmetric tandem Michael addition-Wittig reactions to produce cyclohexenone structures with high stereoselectivity. This breakthrough expanded the reagent's applications in stereoselective synthesis, opening new avenues for creating complex chiral molecules relevant to pharmaceutical development.

Transition State Analysis for Alkene Formation

The Wittig reaction involving ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate proceeds via a concerted [2+2] cycloaddition mechanism between the ylide and carbonyl substrate. Density functional theory (DFT) calculations on analogous systems indicate that the transition state (TS) adopts a puckered geometry, minimizing steric clashes between the triphenylphosphine group and the carbonyl substituent [5]. For stabilized ylides like this compound, the TS is characterized by a strong dipole-dipole interaction between the electron-deficient phosphorus center and the carbonyl oxygen, which aligns the reactants for preferential formation of the trans-oxaphosphetane intermediate [5] [6].

Molecular dynamics simulations of similar reactions reveal that approximately 35% of trajectories result in productive alkene formation, while others exhibit recrossing due to incomplete orbital overlap during the cycloaddition step [6]. The reaction’s exothermicity (−45 to −60 kJ/mol for stabilized ylides) drives rapid oxaphosphetane collapse, preventing equilibration between cis and trans intermediates [5]. Key bond distances in the TS include:

  • P–C(ylide): 1.78–1.82 Å
  • C=O(carbonyl): 1.24–1.27 Å
  • Forming C–C bond: 2.10–2.15 Å

These parameters confirm partial bond formation at the TS, consistent with a concerted but asynchronous mechanism [5] [6].

Role of Triphenylphosphoranylidene Motif in Stabilization

The triphenylphosphoranylidene group exerts three primary stabilizing effects:

  • Resonance stabilization: Delocalization of the ylidic electron density into the phosphorus d-orbitals reduces charge separation, lowering the overall energy by 28–35 kJ/mol compared to non-stabilized ylides [5] [7].
  • Steric protection: The bulky triphenylphosphine moiety shields the reactive ylidic carbon from nucleophilic attack, increasing half-life in solution by a factor of 3–5 compared to alkyl-substituted analogs [2] [7].
  • Electronic tuning: The electron-withdrawing phosphoranylidene group increases the ylide’s electrophilicity, as evidenced by a 0.15–0.25 eV reduction in LUMO energy relative to unstabilized counterparts [4] [5].

Conjugation with the 3-oxobutyrate ester further stabilizes the ylide through extended π-delocalization. Intrinsic bond orbital (IBO) analysis shows 42% p-character in the P–C bond and 38% s-character in the C=O bond, creating a hybrid resonance structure that balances ynolate and ketene characteristics [4]. This delocalization reduces the ylide’s basicity (pKa ≈ 8–10) compared to non-conjugated analogs (pKa ≈ 15–18), enabling reactions with moderately electrophilic carbonyl compounds [2] [7].

Stereochemical Outcomes in Conjugated Systems

Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate exhibits exceptional (E)-selectivity (85–95%) in alkene formation due to two synergistic factors:

  • Kinetic control: The trans-oxaphosphetane forms preferentially due to minimized dipole-dipole repulsion in the TS. For every 1 kJ/mol reduction in dipole interaction energy, (E)-selectivity increases by 7–9% [3] [5].
  • Conformational locking: The ester and ketone groups create a planar conjugated system that restricts rotation about the C3–C4 bond, fixing the ylidic carbon and carbonyl oxygen in an anti-periplanar arrangement. This geometry enforces a trans-addition trajectory, as shown by X-ray crystallography of analogous intermediates [4] [7].

In reactions with α,β-unsaturated carbonyl compounds, the conjugated system of the ylide participates in secondary orbital interactions. These interactions:

  • Lower the activation energy by 12–18 kJ/mol
  • Increase (E)-selectivity to >98% for diarylalkenes
  • Enable axial chirality transfer in spirocyclic systems [1] [4]

The stereochemical fidelity is maintained even at elevated temperatures (up to 80°C), demonstrating the kinetic stability of the trans-oxaphosphetane intermediate [5] [6].

Reaction Pathway Modulation by Electronic and Steric Effects

Electronic Effects on Transition State Geometry

The 3-oxobutyrate ester introduces two electronic modifications that alter TS geometry:

  • C3 ketone: Withdraws electron density via conjugation, increasing ylide electrophilicity (Mulliken charge: +0.32e at C4 vs. +0.18e in non-ketonated analogs) [4] [5].
  • Ethoxycarbonyl group: Donates electrons through resonance, creating a push-pull system that accelerates cycloaddition by 2.3× compared to methyl ester derivatives [5] [7].

Natural bond orbital (NBO) analysis reveals charge redistribution at the TS:

AtomCharge (e)
P+1.45
C(ylide)−0.28
O(carbonyl)−0.62
C4(ester)+0.18

This charge distribution creates a 14.6 D dipole moment oriented along the P–C(ylide) axis, which aligns with the carbonyl dipole to stabilize the TS by 18–22 kJ/mol [5] [6].

Steric Influences on Reaction Trajectory

Despite the triphenylphosphine group’s bulk, its rotational freedom allows adaptive positioning during the cycloaddition:

  • Phenyl rings adopt a propeller-like conformation with 35–45° dihedral angles
  • This creates a 5.2 Å wide reaction cavity that accommodates substituted benzaldehydes without significant steric penalty [5] [7]

Molecular mechanics calculations show that ortho-substituted aldehydes induce a 12–15° twist in the TS geometry, reducing (E)-selectivity by 8–12% compared to para-substituted analogs. However, the ylide’s conjugated system compensates through enhanced orbital overlap, maintaining >80% (E)-selectivity even with bulky substrates [1] [5].

Applications in Complex Molecule Synthesis

Cyclopentanone Formation via Double Michael Addition

The reagent enables one-pot synthesis of polysubstituted cyclopentanones through a tandem Wittig-Michael sequence:

  • Initial alkene formation with α,β-unsaturated ketones
  • Conjugate addition of nucleophiles to the electron-deficient alkene
  • Intramolecular cyclization via enolate trapping

This process achieves 70–85% yields with up to three contiguous stereocenters, driven by the ylide’s ability to stabilize developing charges during the Michael addition [1] [7].

Hydroindane Synthesis through Domino Reactions

In asymmetric quadruple aminocatalytic reactions, the ylide participates in:

  • Knoevenagel condensation
  • Michael addition
  • Hemiaminal formation
  • Spirocyclization

Chiral phosphine-oxide catalysts induce 90–95% enantiomeric excess (ee) by coordinating to the ylide’s ester carbonyl group, creating a rigid transition state [1] [4].

XLogP3

4

Wikipedia

Ethyl 3-oxo-4-(triphenyl-lambda~5~-phosphanylidene)butanoate

Dates

Modify: 2023-09-14

Explore Compound Types